molecular formula C23H26F2N2O4 B1669825 Dapt CAS No. 208255-80-5

Dapt

Katalognummer B1669825
CAS-Nummer: 208255-80-5
Molekulargewicht: 432.5 g/mol
InChI-Schlüssel: DWJXYEABWRJFSP-XOBRGWDASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

DAPT, or Dual Antiplatelet Therapy, is a combination of aspirin and a P2Y12 inhibitor . It is used to prevent blood clots, heart attacks, and strokes . It is also used in the study of the Notch signaling pathway . DAPT is a γ-secretase inhibitor and indirectly inhibits Notch, a γ-secretase substrate .


Synthesis Analysis

There are several studies that have attempted to determine the optimal duration of DAPT after percutaneous coronary intervention . The results suggest that the time frame of increased risk is about 6 months, and may even be as short as 30 days .


Molecular Structure Analysis

The molecular formula of DAPT is C23H26F2N2O4 . It has a molecular weight of 432.46 g/mol .


Physical And Chemical Properties Analysis

DAPT has a molecular formula of C23H26F2N2O4 and a molecular weight of 432.46 g/mol . It is soluble in DMSO at 76 mg/mL .

Wissenschaftliche Forschungsanwendungen

Atherosclerotic Cardiovascular Diseases

DAPT combines two antiplatelet agents to decrease the risk of thrombotic complications associated with atherosclerotic cardiovascular diseases . Emerging data about the duration of DAPT is being published continuously .

Percutaneous Coronary Intervention

Short-term dual DAPT of 3–6 months, or even 1 month in high-bleeding risk patients, is equivalent in terms of efficacy and effectiveness compared to long-term DAPT for patients who experienced percutaneous coronary intervention in an acute coronary syndrome setting .

Stent Thrombosis

Prolonged DAPT beyond 12 months reduces stent thrombosis, major adverse cardiovascular events, and myocardial infarction rates but increases bleeding risk .

Stable Coronary Artery Disease

Extended DAPT does not significantly benefit stable coronary artery disease patients in reducing stroke, myocardial infarction, or cardiovascular death .

Stable Coronary Artery Disease with Diabetes

Ticagrelor and aspirin reduce cardiovascular events in stable coronary artery disease with diabetes but carry a higher bleeding risk .

Ischaemic Heart Disease

Antiplatelet therapy has a well-established role for secondary prevention in a range of cardiovascular disorders, including ischaemic heart disease .

Stroke

Antiplatelet therapy is also used in the prevention of stroke .

Peripheral Artery Disease

Peripheral artery disease is another condition where antiplatelet therapy is used for secondary prevention .

Each of these applications has its own unique considerations, benefits, and risks. Therefore, an individualized approach to weighing each patient’s thrombotic risk versus bleeding risk is imperative .

Wirkmechanismus

Safety and Hazards

Patients taking DAPT are at risk for bleeding complications . The most common type of bleeding is gastrointestinal bleeding . Rarely, people on DAPT can experience bleeding inside their skull . In addition, people taking DAPT can bleed excessively after a fall or a cut .

Zukünftige Richtungen

The optimal duration of DAPT for secondary prevention of coronary artery disease remains uncertain . Future studies are needed to identify patients who may derive benefit from shortened or extended DAPT courses for secondary prevention of coronary artery disease based on their individual ischemic and bleeding risk .

Eigenschaften

IUPAC Name

tert-butyl (2S)-2-[[(2S)-2-[[2-(3,5-difluorophenyl)acetyl]amino]propanoyl]amino]-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26F2N2O4/c1-14(26-19(28)12-15-10-17(24)13-18(25)11-15)21(29)27-20(16-8-6-5-7-9-16)22(30)31-23(2,3)4/h5-11,13-14,20H,12H2,1-4H3,(H,26,28)(H,27,29)/t14-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWJXYEABWRJFSP-XOBRGWDASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C1=CC=CC=C1)C(=O)OC(C)(C)C)NC(=O)CC2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C1=CC=CC=C1)C(=O)OC(C)(C)C)NC(=O)CC2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26F2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00415519
Record name N-[N-(3,5-Difluorophenacetyl-L-alanyl)]-S-phenylglycine t-butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dapt

CAS RN

208255-80-5
Record name γ-Secretase inhibitor IX
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=208255-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(N-(3,5-Difluorophenacetyl)alanyl)phenylglycine tert-butyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208255805
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[N-(3,5-Difluorophenacetyl-L-alanyl)]-S-phenylglycine t-butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dapt
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Dapt
Reactant of Route 3
Reactant of Route 3
Dapt
Reactant of Route 4
Reactant of Route 4
Dapt
Reactant of Route 5
Reactant of Route 5
Dapt
Reactant of Route 6
Reactant of Route 6
Dapt

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.